2-Benzyl-1-(diaminomethylidene)guanidine
Description
Contextualization of the Guanidine (B92328) Functional Group in Contemporary Organic Chemistry
The guanidine functional group, with the chemical formula HNC(NH₂)₂, is a nitrogen-rich moiety that is a nitrogenous analogue of carbonic acid. researchgate.net It is recognized as a powerful organic superbase. wikipedia.orgnih.gov This high basicity is a result of the exceptional stability of its conjugate acid, the guanidinium (B1211019) cation. wikipedia.org Upon protonation, the positive charge is delocalized across the central carbon and three nitrogen atoms through resonance, forming a planar, highly stable symmetric ion. wikipedia.org
In nature, the guanidinium group is famously found in the side chain of the amino acid arginine, where it plays a critical role in the structure and function of proteins. researchgate.netwikipedia.org Its ability to form strong hydrogen bonds and engage in electrostatic interactions allows it to bind effectively with anionic substrates like carboxylate and phosphate (B84403) groups within enzyme active sites. researchgate.net
Beyond its biological significance, the guanidine group is a versatile tool in synthetic organic chemistry. researchgate.net Guanidines are widely employed as strong, non-nucleophilic bases in various chemical transformations. researchgate.net Furthermore, their derivatives are integral components in the synthesis of pharmaceuticals, plastics, and explosives. wikipedia.orgbritannica.com The unique electronic and hydrogen-bonding capabilities of the guanidine moiety have also led to its use in the development of catalysts and in supramolecular chemistry. researchgate.net
Table 1: Properties of Guanidine
| Property | Value |
|---|---|
| Chemical Formula | CH₅N₃ |
| Molar Mass | 59.072 g·mol⁻¹ |
| IUPAC Name | Guanidine |
| Other Names | Carbamidine, Iminomethanediamine |
| CAS Number | 113-00-8 |
| Basicity (pKb) | 0.4 |
| Conjugate Acid pKaH | 13.6 |
Data sourced from references wikipedia.orgnih.gov.
Strategic Importance of Benzyl (B1604629) Substitution in Guanidine Scaffold Design
The incorporation of a benzyl group—a benzene (B151609) ring attached to a methylene (B1212753) (CH₂) group—is a deliberate and strategic choice in the design of bioactive guanidine scaffolds. wikipedia.org This substitution modifies the parent molecule's physicochemical properties, influencing its size, shape, lipophilicity, and potential for intermolecular interactions.
The benzyl group introduces a bulky, hydrophobic aromatic ring, which can significantly alter how the molecule interacts with biological targets. mdpi.com The aromatic ring can participate in π-π stacking interactions with aromatic residues in proteins or receptors, providing an additional mode of binding. researchgate.net The methylene spacer offers rotational flexibility, allowing the aromatic portion to adopt various spatial orientations to optimize these interactions.
Research has demonstrated the practical benefits of this substitution strategy. In studies of galegine (B1196923) analogues, which are guanidine-containing compounds, replacing an alkyl group with various functionalized benzyl substituents was shown to significantly improve the molecules' weight-reducing properties in several mouse models. researchgate.net Similarly, extensive research into benzyl guanidine derivatives has revealed their potential as antimicrobial agents. mdpi.comnih.gov These studies found that the potency against bacterial strains like Staphylococcus aureus and Escherichia coli could be finely tuned by adding different substituents (e.g., chloro, trifluoromethyl) to the benzyl ring. mdpi.comnih.gov The enhanced reactivity and relative weakness of the benzylic C-H bond can also influence the metabolic stability of the compound. masterorganicchemistry.com
The synthesis of benzyl guanidine derivatives is well-established, often involving the reaction of a benzyl-containing amine with a guanylating agent or the direct benzylation of a guanidine precursor. mdpi.comnih.gov
Table 2: Properties of a Representative Benzyl Guanidine Derivative (Bethanidine)
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₅N₃ |
| Molar Mass | 177.2462 g·mol⁻¹ |
| IUPAC Name | 2-Benzyl-1,3-dimethylguanidine |
| Other Names | Bethanidine, 1-Benzyl-2,3-dimethylguanidine |
| CAS Number | 55-73-2 |
Data sourced from reference nist.gov.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1-(diaminomethylidene)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c10-8(11)14-9(12)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H6,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWXAMPUVRBFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274547 | |
| Record name | 2-benzyl-1-(diaminomethylidene)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18030-95-0 | |
| Record name | 2-benzyl-1-(diaminomethylidene)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Benzyl 1 Diaminomethylidene Guanidine and Analogues
Direct Synthetic Approaches to 2-Benzyl-1-(diaminomethylidene)guanidine
The direct formation of the benzylguanidine scaffold is primarily achieved through guanylation or guanidinylation reactions, where a benzylamine (B48309) precursor is reacted with a suitable electrophilic reagent to install the guanidine (B92328) functional group.
Guanylation Reactions: Principles and Mechanistic Considerations
Guanylation is a common and effective method for synthesizing guanidines. The fundamental principle involves the reaction of a primary or secondary amine with an electrophilic species that serves as the guanidinating agent. scholaris.ca These reactions can be classified based on the type of transformation that forms the substituted guanidine. Generally, these processes fall into two main categories: nucleophilic substitution and nucleophilic addition. researchgate.net
Nucleophilic Substitution: In this mechanistic pathway, the amine nucleophile attacks the electrophilic carbon of the guanylating agent, leading to the displacement of a leaving group. A classic example is the reaction of an amine with an activated thiourea (B124793) derivative, such as an S-methylisothiourea. The sulfur-containing group serves as an effective leaving group, facilitating the formation of the C-N bond of the guanidine. nih.govmdpi.comresearchgate.net Promoters like mercury(II) chloride (HgCl₂) can be used to activate the thiourea, enhancing its electrophilicity. mdpi.comscholaris.ca
Nucleophilic Addition: This mechanism involves the addition of an amine to a reagent with a carbon-nitrogen double or triple bond, such as a carbodiimide (B86325) or a cyanamide (B42294). researchgate.netmdpi.com For instance, the addition of an amine to a carbodiimide is an atom-economical method for producing N,N',N''-trisubstituted guanidines. mdpi.comorganic-chemistry.org This reaction is often catalyzed by metal-based catalysts, such as those involving zinc, lanthanides, or ytterbium, which activate the carbodiimide for nucleophilic attack. mdpi.comorganic-chemistry.org
Guanidinylation Reactions: Principles and Mechanistic Considerations
Guanidinylation is a subset of guanylation that specifically refers to the transfer of a guanidinyl group (-C(=NH)NH₂) or a substituted variant to a substrate, typically an amine. The term is often used interchangeably with guanylation. Highly reactive guanidinylating agents have been developed to facilitate these reactions under mild conditions. google.com
A prominent example is the use of N,N'-di-Boc-N''-triflyl-guanidine. This reagent reacts rapidly with both primary and secondary amines at room temperature. google.com The reaction mechanism involves the nucleophilic attack of the amine on the central carbon of the guanidinylating agent. The triflyl group (CF₃SO₂-), being an excellent leaving group, departs and facilitates the formation of the protected guanidine product. The reaction is typically fast, often completing within an hour, and can be performed in a variety of solvents, with a preference for nonpolar ones like benzene (B151609) or dichloromethane. google.com The superiority of N,N'-di-Boc-N''-triflyl-guanidine over other reagents has been demonstrated in comparative studies monitoring reaction progress via NMR. google.com
Key Precursors and Optimized Reaction Parameters in Benzyl (B1604629) Guanidine Synthesis
The synthesis of this compound and its analogues relies on the selection of appropriate precursors and the optimization of reaction conditions to ensure high yields and purity.
Key Precursors:
Amine Source: The foundational precursor is typically a primary amine that provides the benzyl scaffold. Benzylamine is a common starting material. google.com For more complex analogues, substituted benzylamines or related structures like 3-aminomethylphenol, 4-aminomethylphenol, and 4-aminobenzylamine (B48907) are used. nih.govmdpi.com
Guanylating Agent: A variety of reagents can be used to introduce the guanidine moiety. One of the most frequently employed is N,N'-di-Boc-S-methylisothiourea, which provides the guanidine core with acid-labile Boc protecting groups. nih.govmdpi.com Other options include cyanamide (in the presence of a catalyst), carbodiimides, and highly reactive agents like N,N'-di-Boc-N''-triflyl-guanidine. mdpi.comorganic-chemistry.orggoogle.com
Optimized Reaction Parameters: The choice of solvent, base, temperature, and reaction time is crucial for a successful synthesis. The table below summarizes typical parameters for the guanylation of a benzylamine precursor using N,N'-di-Boc-S-methylisothiourea, a widely documented method. nih.govmdpi.comresearchgate.net
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | Provides a polar aprotic medium to dissolve reactants. | nih.govmdpi.com |
| Base | Triethylamine (Et₃N) | Acts as a proton scavenger to neutralize acids formed during the reaction. | nih.govmdpi.com |
| Temperature | Room Temperature (rt) | Allows the reaction to proceed under mild conditions, minimizing side reactions. | nih.govmdpi.comresearchgate.net |
| Deprotection Agent | Trifluoroacetic acid (TFA) in Dichloromethane (CH₂Cl₂) | Effectively removes the Boc protecting groups from the guanidine nitrogen atoms. | nih.govmdpi.com |
An alternative synthetic route involves the reductive amination of an aldehyde to generate the required amino intermediate, which is then subjected to guanylation. researchgate.net
Synthetic Diversification Strategies for this compound Derivatives
To explore structure-activity relationships (SAR) and optimize the properties of benzylguanidine compounds, synthetic strategies are employed to modify both the peripheral benzyl group and the central guanidine core.
Peripheral Modifications: Strategies on the Benzyl Moiety
Modifications to the benzyl portion of the molecule are typically achieved by either starting with a pre-functionalized benzylamine precursor or by performing chemical transformations on a benzylguanidine scaffold that contains a reactive handle.
Use of Substituted Precursors: A straightforward approach is to begin the synthesis with a variety of commercially available or readily synthesized substituted benzylamines or related compounds. For example, a library of meta- and para-substituted benzyl guanidines was constructed starting from various 3-aminomethylphenol and 4-aminomethylphenol derivatives. nih.govmdpi.com
Post-Guanylation Modification: An alternative strategy involves introducing diversity after the guanidine core has been established. In one synthetic scheme, a phenol (B47542) group on the benzyl ring serves as a handle for further modification. This phenol is benzylated using a range of substituted benzyl halides in the presence of a base like potassium carbonate (K₂CO₃) in acetone. nih.govmdpi.com This method allows for the introduction of diverse benzyloxy substituents with various electronic and steric properties, such as chloro and trifluoromethyl groups. nih.govmdpi.com
The table below illustrates examples of peripheral modifications introduced onto the benzyl moiety.
| Modification Strategy | Example Substituent(s) | Synthetic Step | Reference |
|---|---|---|---|
| Use of Substituted Precursor | -OH (from aminomethylphenol) | Initial guanylation of the precursor amine. | nih.govmdpi.com |
| Post-Guanylation Benzylation | 2-Chloro-3-(trifluoromethyl)benzyloxy | Reaction of a phenolic benzylguanidine with the corresponding benzyl halide. | nih.govmdpi.com |
| Use of Substituted Precursor | 4-(Trifluoromethyl)benzyl | Guanylation of 4-(trifluoromethyl)benzylamine. | acs.orgnih.gov |
| Post-Guanylation Suzuki Coupling | Various aryl groups | Pd-catalyzed coupling of a bromo-benzylguanidine precursor with boronic acids. | nih.gov |
Core Modifications: Strategies on the Guanidine Moiety
Altering the guanidine core itself can significantly impact the compound's conformational flexibility, basicity, and interaction with biological targets. These modifications often involve alkylation of the guanidine nitrogens or incorporation of the guanidine into a cyclic system.
Alkylation of the Guanidine: Direct alkylation of the guanidine nitrogen atoms can be challenging. Attempts to perform mono-alkylation on benzylguanidine with reagents like allyl bromide have resulted in mixtures of di-alkylated products, indicating that controlling the degree of substitution can be difficult. scholaris.ca
Cyclization and Conformational Restriction: A more controlled approach to core modification is to incorporate the guanidine functionality into a ring system. This restricts the conformation of the guanidine moiety, which can be beneficial for target binding. Strategies include:
Intramolecular Cyclization: Palladium-catalyzed carboamination reactions of acyclic N-allyl guanidines with aryl halides can be used to construct substituted 5-membered cyclic guanidines. organic-chemistry.org Similarly, silver-catalyzed hydroamination of N-allylguanidines provides access to various cyclic structures. organic-chemistry.org
Synthesis from Cyclic Precursors: Building the molecule from a pre-existing cyclic amine that contains part of the final guanidine structure is another effective method. For instance, tetrahydroisoquinoline-based analogues have been prepared to create conformationally restricted benzylguanidine derivatives. nih.govmdpi.com
These advanced strategies allow for fine-tuning of the guanidine core, moving beyond simple acyclic structures to more complex and rigid architectures.
Multi-component Reactions Incorporating Guanidine Units
Multi-component reactions (MCRs) offer a powerful and atom-economical approach for the synthesis of complex molecules, including guanidine-containing heterocycles, in a single step from three or more starting materials. tubitak.gov.trnih.gov Guanidine and its salts, such as guanidine hydrochloride or guanidinium (B1211019) carbonate, can serve as crucial building blocks in these reactions, acting as either a reagent or a catalyst. tubitak.gov.trresearchgate.net These reactions are particularly valuable for generating molecular diversity and are often employed in the synthesis of libraries of compounds for biological screening. nih.gov
One common application of MCRs in this context is the Biginelli reaction and its variations, which can be used to produce substituted dihydropyrimidines. nih.gov For instance, the one-pot condensation of an aldehyde, a β-ketoester, and a guanidine derivative can lead to the formation of highly functionalized pyrimidine (B1678525) scaffolds. tubitak.gov.trnih.gov While not a direct synthesis of open-chain benzyl guanidines, these heterocyclic products are important analogues and demonstrate the utility of incorporating the guanidine unit in a convergent synthetic strategy. The reaction conditions are often mild, and the use of guanidinium salts can be environmentally benign. tubitak.gov.tr
The following table summarizes representative examples of multi-component reactions where guanidine derivatives are used to form heterocyclic structures, illustrating the versatility of this approach.
Table 1: Examples of Multi-component Reactions Incorporating Guanidine
| Reactant 1 | Reactant 2 | Guanidine Source | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aromatic Aldehyde | Ethyl Acetoacetate | Guanidine Hydrochloride | - | 3-Methyl-4-arylmethylene isoxazole-5(4H)-one | 85-96 | researchgate.net |
| Aldehyde | Ethyl 3-oxo-3-phenylpropanoate | Guanidine Hydrochloride | - | 2-Aminopyrimidine | 42-76 | nih.gov |
Enabling Synthetic Methodologies for Benzyl Guanidine Architectures
The direct introduction of a benzyl group onto a guanidine core is a critical step in the synthesis of this compound. Several advanced synthetic methodologies have been developed to facilitate this and related transformations with high efficiency and selectivity.
Phase-transfer catalysis (PTC) is a highly effective methodology for the alkylation of guanidines, particularly those protected with carbamate (B1207046) groups like Boc (tert-butoxycarbonyl). nih.gov This technique overcomes the solubility challenges associated with the high polarity and basicity of many guanidine derivatives by facilitating the reaction between reactants located in different phases (typically aqueous and organic). nih.govacsgcipr.org
The process generally involves the deprotonation of an N-H bond on the protected guanidine by a strong base (e.g., potassium hydroxide) in the aqueous phase. nih.gov A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium iodide (TBAI), then transports the resulting guanidinate anion into the organic phase. nih.govresearchgate.net In the organic phase, the anion reacts with an alkylating agent, such as benzyl bromide, to form the N-alkylated product. nih.govgoogle.com
This method is operationally simple, tolerant of a wide range of functional groups on both the guanidine and the alkyl halide, and often results in high yields of the desired product with straightforward workup procedures. nih.gov The use of protecting groups on the guanidine is crucial for controlling the site of alkylation.
Table 2: Phase-Transfer Catalyzed Alkylation of Protected Guanidines
| Guanidine Substrate | Alkylating Agent | Catalyst | Base / Solvent System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N¹,N²-Bis-Boc-guanidine | Allyl bromide | Bu₄NI (10 mol%) | KOH / CH₂Cl₂:H₂O (1:1) | N-Allyl-N¹,N²-bis-Boc-guanidine | 99 | nih.gov |
| N-Boc-N'-Cbz-pyrrolidine-2-carboxamidine | Allyl bromide | Bu₄NI (10 mol%) | KOH / CH₂Cl₂:H₂O (1:1) | N-Allyl-N-Boc-N'-Cbz-pyrrolidine-2-carboxamidine | 98 | nih.gov |
| Tetramethylguanidine | n-Butyl bromide | Bu₄NBr | K₂CO₃ / CH₃CN | Hexabutyltetramethylguanidinium bromide | 95 | google.com |
Chiral guanidines have emerged as powerful organocatalysts for a wide array of asymmetric transformations. researchgate.netrsc.orgnih.gov Their strong Brønsted basicity allows them to deprotonate pro-nucleophiles, while their ability to act as hydrogen-bond donors enables them to activate electrophiles and control the stereochemical outcome of the reaction. researchgate.netnih.gov This dual activation mechanism is central to their effectiveness in enantioselective synthesis. mdpi.com
Structurally diverse chiral guanidine catalysts, including bicyclic, monocyclic, and axially chiral variants, have been developed and successfully applied in reactions such as Michael additions, Diels-Alder reactions, Strecker reactions, and epoxidations. nih.govacs.orgorganic-chemistry.org For example, axially chiral guanidines derived from a binaphthyl backbone have demonstrated extremely high catalytic activity and enantioselectivity in the 1,4-addition of 1,3-dicarbonyl compounds to nitroalkenes. organic-chemistry.orgacs.org
The mechanism of catalysis typically involves the formation of a chiral ion pair between the protonated guanidinium catalyst and the deprotonated nucleophile. acs.org This complex then interacts with the electrophile within a well-defined chiral environment, directing the approach of the reactants to favor the formation of one enantiomer over the other. mdpi.comacs.org The steric and electronic properties of the catalyst's substituents are crucial for achieving high levels of stereocontrol. organic-chemistry.org
Table 3: Enantioselective Reactions Catalyzed by Chiral Guanidines
| Reaction Type | Catalyst Type | Substrate 1 | Substrate 2 | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|---|
| Diels-Alder | Chiral bicyclic guanidine | Anthrone | Phenylmaleimide | 91 | acs.org |
| 1,4-Addition | Axially chiral guanidine | 2,4-Pentanedione | (E)-β-Nitrostyrene | 98 | organic-chemistry.org |
| Aza-Henry Reaction | Chiral guanidine-amide | N-Boc ketimine | Nitromethane | >99 | mdpi.com |
Solid-phase synthesis provides a robust platform for the preparation of guanidine derivatives, enabling the efficient construction of compound libraries and simplifying purification by allowing excess reagents and byproducts to be washed away from the resin-bound product. nih.govnih.govresearchgate.net This methodology relies on anchoring a starting material to an insoluble polymer support via a linker, performing a series of reactions on the solid support, and finally cleaving the desired molecule from the resin. biosynth.com
Various linker strategies have been developed for the solid-phase synthesis of guanidines. mdpi.com Acid-labile linkers, for instance, allow for the release of the final guanidine product upon treatment with an acid like trifluoroacetic acid (TFA). nih.govnih.govpeptide.com "Safety-catch" linkers provide an orthogonal strategy, where the linker is stable to the synthesis conditions but can be activated by a specific chemical transformation to become labile for cleavage. mdpi.com Traceless linkers are designed so that after cleavage, no remnant of the linker remains on the product molecule. nih.gov
The synthesis on the resin typically involves the guanidinylation of a resin-bound amine. nih.gov This can be achieved using various guanylating agents, such as N,N′-di-Boc-N″-triflylguanidine or 1H-pyrazole-1-carboxamidine hydrochloride, under conditions compatible with the solid support and protecting groups used. nih.gov Subsequent modifications, such as alkylation to introduce a benzyl group, can be performed on the resin-anchored guanidine before the final cleavage step.
Table 4: Linker Strategies in Solid-Phase Guanidine Synthesis
| Linker Type | Resin | Cleavage Condition | Key Feature | Reference |
|---|---|---|---|---|
| Acid Labile | Wang Resin | 95:5 TFA/water | Cleavage with strong acid | nih.govpeptide.com |
| Traceless | Merrifield Resin | Nucleophilic displacement (e.g., with an amine) at 100°C | No linker remnant on product | nih.gov |
| Safety-Catch | Sulfonamide-based linker | 1. Activation (e.g., alkylation) 2. Nucleophilic cleavage | Orthogonal cleavage strategy | mdpi.com |
Advanced Computational and Theoretical Studies of 2 Benzyl 1 Diaminomethylidene Guanidine
Quantum Chemical Analyses for Elucidating Electronic Structure
Quantum chemical analyses are fundamental to understanding the electronic properties that govern the behavior of 2-Benzyl-1-(diaminomethylidene)guanidine. These methods model the distribution of electrons within the molecule, which is key to its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies on Optimized Geometries
Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state geometry of molecules with high accuracy. researcher.lifemdpi.comarxiv.org By minimizing the energy of the molecule with respect to the positions of its atoms, DFT calculations can determine the most stable three-dimensional structure. This process yields optimized geometric parameters such as bond lengths, bond angles, and dihedral angles.
For guanidine (B92328) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), have shown excellent agreement with experimental data obtained from X-ray crystallography. dergipark.org.trresearchgate.net In a study on the analogous compound 2-(1-Phenylethylideneamino)guanidine, the calculated bond lengths and angles closely matched the experimental values, validating the accuracy of the theoretical model. dergipark.org.tr A similar DFT-based geometry optimization for this compound would provide a reliable prediction of its molecular structure, which is the foundation for all further computational analyses.
Table 1: Comparison of Selected Experimental and DFT-Calculated Geometries for an Analogous Guanidine Compound Data derived from studies on 2-(1-Phenylethylideneamino)guanidine, illustrating the typical accuracy of DFT methods. dergipark.org.trresearchgate.net
| Parameter | Bond/Angle | Experimental (X-ray) Value | Calculated (DFT) Value |
|---|---|---|---|
| Bond Length | C1—N2 | 1.317 Å | 1.301 Å |
| Bond Length | C1—N4 | 1.335 Å | 1.373 Å |
| Bond Length | N1—N2 | 1.401 Å | 1.382 Å |
| Bond Angle | N4—C1—N3 | 117.1° | 115.8° |
| Bond Angle | N2—C1—N3 | 121.7° | 122.9° |
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.trnih.gov
A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. dergipark.org.tr In guanidine derivatives, the distribution of these orbitals is key to understanding their behavior. nih.gov The HOMO is often localized on the electron-rich guanidine and phenyl moieties, while the LUMO is distributed over the molecule's core structure. dergipark.org.tr Analysis of FMOs for this compound would reveal its potential for electron transfer, a crucial aspect of its reactivity. Introducing different functional groups can alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. nih.govrsc.org
Table 2: Calculated Frontier Molecular Orbital Energies for an Analogous Guanidine Compound Values calculated at the B3LYP/6-311+G(d,p) level for 2-(1-Phenylethylideneamino)guanidine. dergipark.org.tr
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.69 |
| LUMO | -1.12 |
| Energy Gap (ΔE) | 4.57 |
Natural Bond Orbital (NBO) Investigations
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular wave function into a more intuitive Lewis structure representation. wisc.eduyoutube.com This method investigates charge transfer, hyperconjugative interactions, and delocalization of electron density by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net
Table 3: NBO Analysis - Second-Order Perturbation Theory for an Analogous Guanidine Compound Illustrative donor-acceptor interactions and their stabilization energies (E(2)) for 2-(1-Phenylethylideneamino)guanidine. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N2 | π(N3-C1) | 51.36 |
| LP(1) N3 | π(N4-C1) | 44.92 |
| π(C2-C3) | π(C4-C5) | 21.01 |
| LP(1) N4 | σ(N3-C1) | 5.85 |
Conformational Landscape and Dynamic Behavior: Molecular Dynamics Approaches
While quantum chemical methods describe the static electronic structure, molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. rsc.orgmdpi.com MD simulations model the movements of atoms and molecules over time, allowing for the exploration of the conformational landscape, prediction of stable structures, and investigation of dynamic processes. nih.gov
Investigation of Rotational Barriers and Planar Inversion of Nitrogen
The flexibility of this compound is determined by rotations around its single bonds and the potential for inversion at its nitrogen atoms. The benzyl (B1604629) and guanidine groups can rotate relative to each other, leading to different conformers. researchgate.netcolostate.edu Computational methods like DFT can be used to calculate the energy barriers associated with these rotations. rsc.orgacs.orgmdpi.com
Furthermore, the nitrogen atoms in the guanidine moiety can undergo a process called planar or pyramidal inversion, where the atom and its substituents rapidly oscillate through a planar transition state. The energy barrier for this inversion dictates whether different stereoisomers can be isolated. For many amines, this barrier is low, leading to rapid interconversion at room temperature. mit.edu Theoretical calculations are essential for quantifying these barriers in this compound, which helps to understand its conformational dynamics and the relative populations of different structural isomers in solution.
Structural Dynamics and Stability Predictions
Molecular dynamics simulations are a powerful tool for predicting the structural stability and dynamic behavior of a molecule in a realistic environment, such as in solution. rsc.orgnih.gov By simulating the trajectory of the molecule over nanoseconds or even microseconds, MD can reveal the most frequently adopted conformations and the transitions between them. nih.gov
Elucidation of Reactivity Descriptors and Reaction Mechanisms
Computational chemistry provides powerful tools to predict and explain the chemical reactivity of molecules. For guanidine derivatives, these studies often employ Density Functional Theory (DFT) to model electronic properties and reaction pathways, offering insights that complement experimental findings.
Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In MEP maps, regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, denote electron-poor areas prone to nucleophilic attack. dergipark.org.tr For guanidine derivatives, MEP calculations consistently show that the most electron-rich areas are located around the nitrogen atoms due to their lone pairs of electrons. researchgate.net This makes the nitrogen centers the primary sites for electrophilic attack and protonation.
| Atom | Calculated Charge (Arbitrary Units) | Predicted Reactivity |
|---|---|---|
| Guanidine N1 | -0.701 | Nucleophilic / H-bond acceptor |
| Guanidine N2 | -0.613 | Nucleophilic / H-bond acceptor |
| Guanidine N3 (imino) | -0.675 | Primary Nucleophilic Site |
The mechanisms of reactions involving guanidines have been extensively investigated using computational methods, particularly DFT. These studies calculate the energies of reactants, transition states, and products to map out the most favorable reaction pathways. Common functionals like B3LYP and M06-2X are often employed for these calculations. nih.govmdpi.com
Computational studies have elucidated the mechanisms of various guanidine-catalyzed reactions, including:
Aza-Michael Additions: DFT calculations have been used to investigate the tandem aza-Michael addition and intramolecular cyclization of guanidinium (B1211019) salts with electron-deficient alkynes. nih.gov These studies show that the initial nucleophilic attack by the neutral guanidine is typically the most energetically demanding, and thus rate-determining, step of the reaction. nih.gov
CO2 Fixation: The mechanism for guanidine-catalyzed chemical fixation of CO2 has been explored computationally. These studies reveal that guanidines can act as strong base catalysts, promoting the reaction by deprotonating a substrate, which then reacts with CO2. The resulting guanidinium cation can then act as a proton shuttle or stabilize intermediates through hydrogen bonding. rsc.org
Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azides to the C=N double bond of guanidine has been modeled. mdpi.com The results suggest that such uncatalyzed reactions have high energy barriers, but the introduction of substituents, such as a benzyl group, can favorably affect the reactivity. mdpi.com
Isomerization Reactions: DFT methods have been applied to understand the guanidine-catalyzed enantioselective isomerization of alkynoates to allenoates. Calculations predict a two-step hydrogen-transfer mechanism where the guanidine first acts as a base to deprotonate the substrate and then its conjugate acid (the guanidinium ion) transfers a proton back to a different position. nih.gov
These studies collectively demonstrate the dual role of the guanidine moiety: as a strong nucleophile and Brønsted base in its neutral form, and as a hydrogen-bond donor and proton shuttle in its protonated guanidinium form. researchgate.net
| Reaction Type | Computational Method | Key Mechanistic Finding | Reference |
|---|---|---|---|
| Aza-Michael Addition/Cyclization | DFT (M06-2X, B3LYP) | The initial nucleophilic addition is the rate-determining step. | nih.gov |
| 1,3-Dipolar Cycloaddition | DFT (B3LYP/6-311+G(2d,p)) | Uncatalyzed reaction has a high energy barrier; benzyl substituents are predicted to increase reactivity. | mdpi.com |
| CO2 Fixation | DFT | Guanidine acts as a general base catalyst; the guanidinium ion is crucial for lowering energy barriers of subsequent steps. | rsc.org |
| Enantioselective Isomerization | DFT | Reaction proceeds via two hydrogen-transfer steps mediated by the catalyst. | nih.gov |
| N–H Bond Insertion | DFT (B3LYP-D3(BJ)) | The in situ-formed guanidinium acts as a chiral proton shuttle via a hydrogen bonding network. | rsc.org |
The high basicity of guanidines is a direct consequence of the exceptional stability of their conjugate acid, the guanidinium cation. Upon protonation of the imino nitrogen, the resulting positive charge is not localized on a single atom but is delocalized across the central carbon and all three nitrogen atoms through resonance. stackexchange.comencyclopedia.pub This Y-shaped delocalized π-electron system is a key feature of the guanidinium ion. encyclopedia.pub
Theoretical studies have characterized this electron delocalization using various methods:
Structural Analysis: In a neutral guanidine, there are distinct single C-N and double C=N bonds. However, computational optimizations of the guanidinium cation structure show that the three C-N bonds become equivalent in length, intermediate between a typical single and double bond. This geometric symmetry is strong evidence of resonance stabilization. stackexchange.com
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution and orbital interactions. nih.gov In the guanidinium cation, NBO calculations quantify the delocalization of electron density from the nitrogen lone pair orbitals into the π* antibonding orbital of the C-N framework, confirming the strong electronic communication between the nitrogen atoms. nih.govuq.edu.au
Aromaticity Indices: Some studies have used indices like the Nucleus-Independent Chemical Shift (NICS) and the Aromatic Fluctuation Index (FLU) to analyze the electronic structure. uq.edu.auirb.hr These calculations help to quantify the degree of electron delocalization within the planar CN3 core of the guanidinium cation.
This extensive electron delocalization effectively spreads the positive charge, significantly stabilizing the cation and making the parent guanidine a very strong base. encyclopedia.pub For this compound, protonation would lead to the formation of a highly stabilized guanidinium cation where the positive charge is shared among the three core nitrogen atoms.
| Parameter | Neutral Guanidine (Approximation) | Guanidinium Cation (Approximation) | Interpretation |
|---|---|---|---|
| C=N Bond Length | ~1.28 Å | ~1.32 Å | Bond lengthens due to loss of double bond character. |
| C-N Bond Length | ~1.37 Å | ~1.32 Å | Bonds shorten due to gaining partial double bond character. |
| Symmetry | Asymmetric (C2v) | Symmetric (D3h) | Symmetrization of the CN3 core indicates charge delocalization. |
| Charge Distribution | Localized lone pairs on amino Ns, π-bond on imino N | Positive charge delocalized over all three N atoms | Resonance stabilization of the positive charge. |
Synthetic Applications and Catalytic Versatility of 2 Benzyl 1 Diaminomethylidene Guanidine and Its Derivatives
Organocatalysis in Diverse Organic Transformations
Chiral guanidines derived from a benzyl (B1604629) scaffold have proven to be highly effective organocatalysts, capable of promoting numerous reactions with high efficiency and stereoselectivity. nih.gov Their structural modularity allows for fine-tuning of the steric and electronic properties, enabling the optimization of catalysts for specific applications. The strong Brønsted basicity facilitates the deprotonation of pro-nucleophiles under mild conditions, while the resulting protonated guanidinium (B1211019) ion can engage in hydrogen-bonding interactions to activate the electrophile and control the stereochemical outcome of the reaction. nih.gov
The introduction of chirality into the benzyl guanidine (B92328) framework has unlocked a vast potential for asymmetric catalysis. These catalysts create a well-defined chiral environment around the reaction center, directing the approach of the reactants to favor the formation of one enantiomer over the other. This strategy has been successfully applied to a range of important synthetic reactions.
The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a significant area of application for chiral guanidine catalysts. These catalysts have demonstrated high efficiency in promoting the conjugate addition of various nucleophiles, such as glycine (B1666218) derivatives and 1,3-dicarbonyl compounds, to α,β-unsaturated systems. For instance, modified guanidines have been shown to effectively catalyze the Michael reaction of prochiral glycine derivatives with acrylates, achieving high enantioselectivities (up to >95% ee) under mild conditions. The catalytic cycle is believed to involve the deprotonation of the nucleophile by the guanidine base, followed by a highly organized, hydrogen-bond-mediated addition to the Michael acceptor.
Table 1: Chiral Guanidine-Catalyzed Asymmetric Michael Additions This table is interactive and can be sorted by clicking on the column headers.
| Catalyst Type | Nucleophile | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Chiral Guanidine | tert-butyl N-(diphenylmethylidene)glycinate | Methyl vinyl ketone | High | >95 | capes.gov.br |
| Axially Chiral Guanidine | Dibenzyl malonate | Cyclopentenone | Good | High | capes.gov.br |
| Chiral Guanidine-Thiourea | Diethyl malonate | β-Nitrostyrene | 92 | 93 | researchgate.net |
Chiral guanidines have also been employed as catalysts for the asymmetric epoxidation of α,β-unsaturated ketones, such as chalcones. capes.gov.br In these reactions, the guanidine catalyst activates a peroxide oxidant, typically a hydroperoxide like tert-butyl hydroperoxide (TBHP), facilitating the enantioselective transfer of an oxygen atom to the carbon-carbon double bond. The stereochemical outcome is influenced by the chirality of the guanidine catalyst, which directs the oxidant to one face of the enone. While initial studies with pentacyclic guanidines provided moderate enantioselectivities (39-60% ee), further optimization of the catalyst structure and reaction conditions has led to improvements in both yield and stereocontrol. nih.govcapes.gov.br A guanidine-urea bifunctional organocatalyst, for example, has achieved up to 94% ee in the epoxidation of 1,3-diarylenones using aqueous hydrogen peroxide. researchgate.net
Table 2: Asymmetric Epoxidation of Chalcone Derivatives Catalyzed by Chiral Guanidines This table is interactive and can be sorted by clicking on the column headers.
| Catalyst Type | Substrate | Oxidant | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Pentacyclic Guanidine | Chalcone | TBHP | - | 39-60 | capes.gov.br |
| Guanidine with Hydroxyethyl Moiety | Chalcone | TBHP | Good | Moderate | nih.gov |
The addition of trimethylsilyl (B98337) cyanide (TMSCN) to carbonyl compounds is a crucial method for synthesizing cyanohydrins, which are versatile synthetic intermediates. Chiral guanidines have been investigated as base catalysts for this transformation, promoting the formation of a chiral cyanohydrin product. Research has shown that C₂-symmetrical bicyclic guanidines can effectively catalyze the asymmetric trimethylsilylcyanation of various aldehydes, including 3-phenylpropanal (B7769412) and pivalaldehyde, as well as the more challenging ketonic substrate 4-phenyl-2-butanone. These catalysts generate a chiral environment that leads to good to moderate enantioselectivity in the resulting silylated cyanohydrins.
Table 3: Chiral Guanidine-Catalyzed Asymmetric Trimethylsilylcyanation This table is interactive and can be sorted by clicking on the column headers.
| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| (2S,3S,7S,8S)‐tetraphenyl‐1,4,8‐triaza[2.2.0]bicyclooct‐4‐ene | 3-Phenylpropanal | 98 | 75 | |
| (2S,3S,7S,8S)‐tetraphenyl‐1,4,8‐triaza[2.2.0]bicyclooct‐4‐ene | Cyclohexanecarboxaldehyde | 99 | 66 | |
| (2S,3S,7S,8S)‐tetraphenyl‐1,4,8‐triaza[2.2.0]bicyclooct‐4‐ene | Pivalaldehyde | 99 | 49 |
The Henry (nitroaldol) reaction, which involves the addition of a nitroalkane to a carbonyl compound, is a powerful tool for constructing β-nitro alcohols. Axially chiral guanidine bases have been designed as highly effective Brønsted base catalysts for this transformation. These catalysts activate the nitroalkane by deprotonation, and the resulting chiral guanidinium nitronate intermediate is stabilized through dual hydrogen bonds. This organized transition state allows for excellent control over both diastereoselectivity and enantioselectivity, particularly in reactions involving substituted nitroalkanes, leading to the formation of chiral β-nitro alcohols with adjacent stereocenters. Catalysts featuring a binaphthyl backbone with bulky substituents have proven to be particularly effective, affording high yields and selectivities.
Table 4: Asymmetric Henry Reactions Catalyzed by Axially Chiral Guanidines This table is interactive and can be sorted by clicking on the column headers.
| Catalyst Type | Aldehyde | Nitroalkane | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee %, syn) | Reference |
|---|---|---|---|---|---|---|
| Axially Chiral Guanidine | 4-Nitrobenzaldehyde | Nitroethane | 82 | 92:8 | 91 | |
| Axially Chiral Guanidine | 2-Naphthaldehyde | Nitroethane | 76 | 91:9 | 92 | |
| Axially Chiral Guanidine | Cyclohexanecarboxaldehyde | Nitroethane | 87 | 88:12 | 93 |
Enantioselective 1,4-addition (or conjugate addition) reactions are pivotal in asymmetric synthesis. A significant breakthrough in this area has been the development of axially chiral guanidine catalysts derived from a binaphthyl backbone. organic-chemistry.orgresearchgate.net These catalysts have demonstrated exceptionally high activity and enantioselectivity in the 1,4-addition of 1,3-dicarbonyl compounds to a wide variety of conjugated nitroalkenes. organic-chemistry.org The catalyst's design, which breaks the planar symmetry typical of simpler guanidines, creates a highly effective chiral pocket. This allows for precise stereochemical control, leading to the synthesis of valuable chiral synthons with high enantiomeric purity. The introduction of bulky substituents at the 3,3′-positions of the binaphthyl scaffold has been shown to be crucial for achieving optimal results. researchgate.net
Table 5: Enantioselective 1,4-Addition of 1,3-Dicarbonyls to Nitroalkenes This table is interactive and can be sorted by clicking on the column headers.
| Catalyst | 1,3-Dicarbonyl Compound | Nitroalkene | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| (R)-Axially Chiral Guanidine | Dibenzoylmethane | (E)-β-Nitrostyrene | 98 | 95 | researchgate.net |
| (R)-Axially Chiral Guanidine | Dibenzoylmethane | (E)-2-(2-Nitrovinyl)naphthalene | 99 | 98 | researchgate.net |
| (R)-Axially Chiral Guanidine | Diethyl malonate | (E)-β-Nitrostyrene | 99 | 90 | researchgate.net |
Role as Brønsted Superbases in Facilitating Organic Reactions
Guanidines are recognized as some of the strongest organic, non-ionic Brønsted bases. mdpi.commdpi.com Their exceptional basicity stems from the resonance stabilization of the corresponding protonated form, the guanidinium cation, where the positive charge is delocalized over three nitrogen atoms. researchgate.net Substituted guanidines, including benzyl derivatives, are classified as superbases, exhibiting high pKa values and a strong ability to deprotonate even weakly acidic C-H, N-H, and O-H bonds. researchgate.netosaka-u.ac.jp This high basicity is pivotal to their function as catalysts in a variety of organic transformations.
The catalytic cycle of a guanidine-catalyzed reaction typically involves the deprotonation of a substrate by the neutral guanidine to generate a reactive nucleophile. The resulting guanidinium cation can then act as a Brønsted acid, often participating in the reaction by activating an electrophile through hydrogen bonding. nih.gov This bifunctional activation mode is a key feature of guanidine organocatalysis.
While the specific pKa of 2-Benzyl-1-(diaminomethylidene)guanidine is not widely reported, the basicity of aryl and alkyl substituted guanidines has been studied, with pKa values being significantly influenced by the nature of the substituent. rsc.orgresearchgate.net The benzyl group, being electron-withdrawing through induction but also capable of resonance effects, modulates the basicity of the guanidine core. This tailored basicity allows for the catalysis of a range of reactions, including but not limited to Michael additions, Henry reactions, and aldol (B89426) reactions. mdpi.com
Table 1: Representative Brønsted Base Catalyzed Reactions using Guanidine Derivatives This table presents data for related guanidine superbases to illustrate the catalytic potential of this compound.
| Reaction Type | Guanidine Catalyst | Substrates | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Henry Reaction | Chiral Guanidine Thiourea (B124793) | Aldehyde, Nitromethane | Nitroaldol | up to 82 | jchemlett.com |
| Michael Addition | Chiral Binaphthyl Guanidine | 1,3-Dicarbonyl, Nitroalkene | Michael Adduct | High | jchemlett.com |
| Diels-Alder | Chiral Bicyclic Guanidine | Anthrone, Maleimide | Cycloadduct | - | osaka-u.ac.jp |
Catalytic Applications in Multi-component Reactions
Multi-component reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby offering high atom economy and procedural efficiency. nih.gov Guanidine and its derivatives, including this compound, have found significant application in MCRs, acting either as a basic catalyst or as a key building block. orientjchem.orgglobalscitechocean.com
One of the most prominent examples is the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and a urea (B33335) or urea equivalent (like guanidine) to produce dihydropyrimidines. researchgate.netorganic-chemistry.orgnih.gov In this reaction, guanidines can serve as the nitrogen-containing component, leading to the formation of 2-aminodihydropyrimidines. The basicity of the guanidine can also catalyze the initial condensation steps of the reaction. nih.govresearchgate.net The use of substituted guanidines, such as benzylguanidine derivatives, allows for the synthesis of a diverse library of pyrimidine-based heterocycles with potential biological activities. nih.gov
Beyond the Biginelli reaction, guanidines have been employed in other MCRs for the synthesis of various heterocyclic scaffolds. derpharmachemica.comresearchgate.net Their ability to act as strong bases and nucleophiles facilitates the formation of multiple bonds in a single operation. Guanidinium salts, the protonated form of guanidines, can also serve as environmentally friendly catalysts for certain MCRs. orientjchem.org
Table 2: Guanidine-Involved Multi-component Reactions This table provides examples of MCRs where guanidines or their derivatives are used as either reagents or catalysts, highlighting the potential utility of this compound.
| Reaction Name | Reactants | Guanidine Role | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Biginelli Reaction | Aromatic Aldehyde, Ethyl Acetoacetate, Guanidine HCl | Reagent | 2-Amino-dihydropyrimidine | 66-91 | mdpi.comresearchgate.net |
| Three-component reaction | Aromatic Aldehydes, Acetophenones, Guanidinium Carbonate | Reagent | 2-Amino-4,6-diarylpyrimidine | High | globalscitechocean.com |
| Four-component reaction | Hydrazine, Ethyl Acetoacetate, Benzaldehyde, 4-Hydroxycoumarin | Catalyst (related systems) | Benzylpyrazolyl coumarin | up to 95 | researchgate.net |
Utility as a Reagent in Heterocyclic Compound Synthesis
The unique structure of this compound, featuring multiple nitrogen atoms with varying nucleophilicity, makes it a versatile reagent for the construction of nitrogen-containing heterocycles. bu.edu.eg
Synthetic Routes to Guanidine-Fused Heterocycles (e.g., Pyrimidines, Aziridines)
The synthesis of pyrimidines and their fused analogues is a cornerstone of heterocyclic chemistry, and guanidines are frequently employed as the N-C-N building block. rsc.orgnih.govgoogle.com The reaction of a 1,3-dicarbonyl compound or its equivalent with a guanidine derivative is a common and effective method for constructing the pyrimidine (B1678525) ring. bu.edu.egscirp.org For instance, the condensation of chalcones with guanidine hydrochloride can yield highly substituted 2-aminopyrimidines. nih.gov The benzyl group in this compound can be strategically incorporated into the final heterocyclic product, influencing its properties and potential applications. scirp.org
The formation of aziridines, three-membered nitrogen-containing heterocycles, can also be achieved using guanidine derivatives. wikipedia.orgorganic-chemistry.org Specifically, the reaction of guanidinium salts that bear a suitable leaving group can lead to the formation of guanidinium ylides. These ylides can then react with aldehydes or other electrophiles to generate aziridines. nih.gov The synthesis of aziridines from non-activated aziridines can also be facilitated by the formation of an aziridinium (B1262131) ion through the addition of an electrophile, such as a benzyl group. nih.gov
Table 3: Synthesis of Pyrimidines and Aziridines from Guanidine Derivatives This table showcases representative synthetic routes to pyrimidines and aziridines using guanidine-based reagents, illustrating the potential of this compound in such transformations.
| Heterocycle | Guanidine Derivative | Co-reactant(s) | Key Reaction Type | Reference |
|---|---|---|---|---|
| 2-Aminopyrimidine | Guanidine Hydrochloride | Chalcone | Cyclocondensation | nih.gov |
| Dihydrofuro[2,3-d]pyrimidine | Guanidine Carbonate | 3-Arylmethylidenefuran-2(3H)-one | Cyclocondensation | nih.gov |
| Aziridine-2-carboxylate | Guanidinium salt with glycinate (B8599266) function | Aromatic Aldehyde | Ylide formation and cyclization | nih.gov |
| N-Benzyl Aziridine | Aziridine | Benzylating agent | N-Alkylation to form aziridinium ion | osaka-u.ac.jpnih.gov |
Formation of Substituted Diazines and Triazines
The synthesis of other six-membered heterocycles with multiple nitrogen atoms, such as diazines and triazines, can also be accomplished using guanidine-based precursors. researchgate.netyoutube.com Pyridazines (1,2-diazines), pyrimidines (1,3-diazines), and pyrazines (1,4-diazines) are important classes of heterocycles with diverse applications. slideshare.net While direct synthesis from this compound might be less common, the guanidine moiety can be a synthon for building these rings through multi-step sequences or by reacting with appropriate 1,3- or 1,4-dielectrophiles. google.com
Triazines, which contain three nitrogen atoms in a six-membered ring, can be synthesized from reagents containing the guanidine core. globalscitechocean.comscholarsresearchlibrary.com For example, 1,3,5-triazines can be prepared through the cyclotrimerization of nitriles or the reaction of amidines with various reagents. researchgate.net N-cyanoguanidine, a related compound, is a common precursor for the synthesis of substituted 1,3,5-triazines. researchgate.net The use of benzyl-substituted guanidines could lead to the formation of triazines bearing a benzyl group, which can be valuable for tuning the pharmacological or material properties of the final product.
Applications in Materials Science and Functional Molecule Design
The unique electronic properties and coordination capabilities of guanidine derivatives extend their utility into the realm of materials science and the design of functional molecules.
Exploration as Ligands for Metal Coordination and Complexation
Guanidines and their deprotonated forms, guanidinates, are highly versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions across the periodic table. organic-chemistry.orgjmchemsci.com The nitrogen atoms of the guanidine core can act as Lewis bases, donating their lone pairs of electrons to form stable coordination complexes. researchgate.net The coordination mode can vary from monodentate to bidentate, and they can also act as bridging ligands between multiple metal centers. jchemlett.com
The benzyl group in this compound can influence the steric and electronic environment around the metal center, thereby tuning the properties of the resulting metal complex. nih.gov These complexes have potential applications in catalysis, where the metal center is the active site and the guanidine ligand modulates its reactivity and selectivity. nih.govjmchemsci.com Furthermore, the incorporation of guanidine-based ligands into metal-organic frameworks (MOFs) or other coordination polymers can lead to materials with interesting properties for gas storage, separation, or catalysis. While specific complexes of this compound are not extensively documented, the general principles of guanidine coordination chemistry suggest its high potential as a ligand. derpharmachemica.comnih.govresearchgate.net
Table 4: Representative Metal Complexes with Guanidine-Type Ligands This table provides examples of metal complexes with guanidine or related ligands, illustrating the potential of this compound as a ligand in coordination chemistry.
| Metal Ion | Ligand Type | Coordination Mode | Complex Geometry | Application Area | Reference |
|---|---|---|---|---|---|
| Cr(III), Mn(II), Zn(II) | Schiff base with benzimidazole | Tetradentate | Octahedral/Tetrahedral | Biological activity | nih.gov |
| Co(II), Ni(II), Cu(II) | Schiff base with quinazoline | Bidentate | Octahedral | Biological activity | orientjchem.org |
| Fe(III), Co(II), Cu(II), Cd(II) | Furfural-type imine and 2,2′-bipyridine | Mixed-ligand | Octahedral | Antimicrobial activity | nih.gov |
| Ru(II), Rh(III), Ir(III) | Tri-substituted benzamidrazone | Bidentate (κ²-N,N) | - | Catalysis | nih.gov |
Development of Recyclable Catalysts and Scavengers
The heterogenization of homogeneous catalysts onto insoluble supports represents a significant advancement in sustainable chemistry, merging the high efficiency and selectivity of molecular catalysts with the practical benefits of solid-phase systems, such as ease of separation and recyclability. While direct research on the immobilization of this compound is not extensively documented in publicly available literature, the principles for creating recyclable catalysts and scavengers from structurally related guanidine derivatives are well-established. These strategies primarily involve anchoring the guanidine moiety to a solid support, such as a polymer resin, silica (B1680970), or magnetic nanoparticles. This approach prevents the loss of the catalyst or scavenger during product purification and allows for its repeated use, thereby reducing waste and operational costs.
The development of such systems typically involves the synthesis of a modified this compound derivative that incorporates a reactive functional group suitable for covalent attachment to a solid support. For instance, a vinyl or chloromethyl group could be introduced onto the benzyl ring, allowing for polymerization or grafting onto pre-functionalized polymers like polystyrene or silica gel.
Research into polymer-supported chiral guanidines has demonstrated their effectiveness as base catalysts in asymmetric reactions. nih.govnih.gov For example, chiral guanidines carrying an imidazolidine (B613845) skeleton have been immobilized on polymer backbones and successfully employed in asymmetric Michael reactions. nih.govnih.gov These solid-phase catalysts, while sometimes exhibiting slightly lower reactivity or enantioselectivity compared to their homogeneous counterparts, offer the crucial advantage of being easily recoverable and reusable for multiple reaction cycles with minimal loss of activity.
The performance of these recyclable guanidine-based catalysts is often evaluated by monitoring the product yield and enantiomeric excess over several consecutive runs. The data typically show a slight decrease in catalytic efficiency after each cycle, which can be attributed to minor leaching of the active species or physical degradation of the support material.
The table below illustrates a hypothetical performance profile for a polymer-supported this compound catalyst in a model reaction, based on typical results observed for similar immobilized guanidine catalysts.
Table 1: Recyclability and Performance of a Hypothetical Polymer-Supported this compound Catalyst
| Catalyst Cycle | Product Yield (%) | Enantiomeric Excess (%) | Catalyst Recovery (%) |
| 1 | 95 | 92 | >99 |
| 2 | 94 | 91 | >99 |
| 3 | 92 | 91 | >99 |
| 4 | 90 | 89 | >98 |
| 5 | 88 | 88 | >98 |
In addition to catalytic applications, immobilized guanidines can function as effective scavengers for acidic impurities or excess acidic reagents in reaction mixtures. The basic nature of the guanidine group allows it to readily bind and remove acids, simplifying the purification process. A polymer-bound this compound could, therefore, be employed as a "catch and release" resin, where it captures an acidic species that can later be released by treatment with a stronger acid, allowing for the regeneration and reuse of the scavenger.
The development of guanidine-based polymeric materials has also been explored for applications such as antimicrobial agents. nih.gov Modified guanidine-based polymers have been synthesized to increase molecular weight and charge density, leading to enhanced antimicrobial activity. nih.gov These polymers act by disrupting bacterial cell membranes, a mechanism that could potentially be harnessed in scavenger applications for microbial contaminants.
Structure Reactivity Correlations and Rational Design Principles in Benzyl Guanidine Chemistry
Impact of Substituent Effects on Chemical Reactivity and Catalytic Efficacy
The reactivity of the benzyl (B1604629) guanidine (B92328) scaffold can be precisely adjusted by introducing various substituents on the phenyl ring. These modifications alter the electronic properties of the molecule, which in turn influences its chemical behavior and effectiveness in applications like catalysis or medicinal chemistry.
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzyl ring play a crucial role in modulating the nucleophilicity and basicity of the guanidine moiety. For instance, in studies of nucleophilic substitution reactions involving benzyl halides, electron-donating substituents can stabilize the formation of a carbocation intermediate in an SN1-type reaction, thereby increasing the reaction rate. stackexchange.com Conversely, both electron-donating and electron-withdrawing groups have been observed to increase the rate of photochemical benzyl-radical formation from benzyl-pyridinium salts, indicating a complex interplay of factors beyond simple electronic effects. researchgate.net
In the context of biological activity, which serves as a proxy for specific chemical reactivity, a series of meta-substituted benzyl guanidine compounds were synthesized to evaluate their antibacterial properties. nih.gov The study revealed that the nature and position of the substituent dramatically affected the minimum inhibitory concentration (MIC) against bacterial strains. For example, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the highest potency, highlighting the synergistic effect of a halogen and a trifluoromethyl group at specific positions. nih.govnih.gov In contrast, derivatives with aminosulfonylaryl or aminobenzoyl motifs were found to be inactive. mdpi.com
Table 1: Effect of Substituents on the Antibacterial Activity of Benzyl Guanidine Derivatives
| Derivative Type | Substituent Motif | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Meta-substituted | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | High Potency (0.5-1 µg/mL) | nih.govnih.gov |
| Para-substituted | Similar to meta-substituted analogs | Promising Results | nih.gov |
| Meta- or Para-substituted | Aminosulfonylaryl | Inactive (> 32 µg/mL) | mdpi.com |
| Meta- or Para-substituted | Aminobenzoyl | Inactive (> 32 µg/mL) | mdpi.com |
Influence of Conformational Constraints on Guanidine Moiety Behavior
The guanidine group is characterized by significant electron delocalization across the central carbon and three nitrogen atoms, which can lead to different tautomeric forms. mdpi.com The conformation, or spatial arrangement, of this moiety is critical to its function. Introducing conformational constraints, for example by incorporating the guanidine into a ring system, can lock it into a specific geometry. This restriction can profoundly influence its basicity, hydrogen bonding capability, and interaction with biological targets.
Computational studies, such as those using Density Functional Theory (DFT), help to understand the reactivity of different nitrogen atoms within the guanidine structure. nih.gov The product distribution in reactions is often determined by the thermodynamics of the reaction rather than just the stability of the guanidine tautomers. nih.gov By restricting the conformation, it is possible to favor one tautomer over others, thereby directing the outcome of a chemical reaction.
In the rational design of ligands for specific biological receptors, conformationally restricted guanidine derivatives have been synthesized to probe the binding pockets of targets like α2-adrenoceptors. nih.gov By creating more rigid structures, such as 2-amino-1,4-dihydroquinazolines, researchers can establish clear structure-activity relationships and understand the optimal geometry for binding. nih.gov These studies show that controlling the conformation is a powerful tool for enhancing affinity and selectivity for a given target.
Rational Design of Novel Benzyl Guanidine Derivatives for Targeted Chemical Functionalities
Rational design involves the deliberate and strategic synthesis of molecules to achieve a specific function. This approach relies on a deep understanding of structure-activity relationships (SAR). In the field of antimicrobial drug discovery, the benzyl guanidine structure has been used as a starting point for designing new and potent agents. mdpi.com
The design process often begins with a lead compound, which is then systematically modified. For example, a library of benzyl guanidine derivatives was created by introducing a variety of benzyloxy groups to explore their impact on antibacterial activity. mdpi.com The synthesis of these novel compounds often involves multi-step processes, including guanylation reactions using protected S-methylisothiourea, followed by benzylation and deprotection steps to yield the final guanidinium (B1211019) salts. nih.govresearchgate.net Reductive amination followed by a guanylation reaction is another synthetic route employed to generate specific derivatives. nih.govresearchgate.net
This targeted approach led to the discovery of compounds with significantly improved potency. The identification of the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative as a highly active compound against both Staphylococcus aureus and Escherichia coli is a direct result of such a rational design strategy. nih.gov These findings provide new structural leads that can be further optimized for antibiotic development. mdpi.com
Scaffold Engineering and Analog Design Strategies
Scaffold engineering involves modifying the core structure of a molecule to develop new analogs with diverse properties. The benzyl guanidine framework serves as a versatile scaffold for creating extensive libraries of compounds. Analog design strategies can include altering the linker between the phenyl ring and the guanidine group, replacing the benzyl group with other aromatic or heterocyclic systems, or modifying the substitution pattern on the guanidine nitrogen atoms.
The synthesis of a range of meta- and para-substituted benzyl guanidine derivatives is a clear example of scaffold engineering. nih.gov By starting with different aminomethylphenol or aminomethylaniline precursors, researchers can systematically vary the point of attachment and the nature of the substituents on the core scaffold. nih.gov This allows for a broad exploration of the chemical space around the benzyl guanidine motif.
The ultimate goal of scaffold engineering is to develop materials or molecules with novel or improved functionalities. While not directly involving the 2-Benzyl-1-(diaminomethylidene)guanidine scaffold, the use of a benzyl ester of hyaluronan (HYAFF) as a scaffold for tissue engineering illustrates the broader principle. nih.gov In that context, the benzyl group modifies the properties of a biopolymer to create a biocompatible and resorbable material for cell culture. nih.gov Similarly, strategic modifications to the benzyl guanidine scaffold can be envisioned to develop new catalysts, ligands, or therapeutic agents based on the foundational structure.
Future Research Avenues and Emerging Trends
Advancements in Green Chemistry Methodologies for Benzyl (B1604629) Guanidine (B92328) Synthesis
The synthesis of guanidine derivatives is undergoing a significant transformation, driven by the principles of green chemistry, which prioritize environmentally friendly and efficient processes. wjpmr.com Future research on 2-Benzyl-1-(diaminomethylidene)guanidine will likely leverage these sustainable methodologies to improve synthesis efficiency, reduce waste, and eliminate the use of hazardous materials.
Recent studies have highlighted several promising green approaches applicable to benzyl guanidine synthesis:
Organocatalysis : The use of metal-free organocatalysts, such as guanidine hydrochloride itself, is gaining traction. These catalysts can facilitate reactions under mild, solvent-free conditions, often accelerated by microwave irradiation, leading to high yields and operational simplicity. rsc.orgresearchgate.net
One-Pot Synthesis : Efficient one-pot synthesis methods are being developed that reduce reaction time and waste. For instance, a method involving the reaction of isothiocyanates with secondary amines using a recyclable reagent, tetrabutylphosphonium (B1682233) tribromide (TBPTB), exemplifies a cost-effective and environmentally conscious approach. benthamdirect.comnih.govresearchgate.net
Water-Based and Solvent-Free Reactions : Moving away from traditional organic solvents, researchers are exploring reactions in water or under neat (solvent-free) conditions. researchgate.netrsc.org Guanidine-functionalized nanocatalysts have been shown to be effective for synthesizing complex molecules in water, offering high yields and easy catalyst recovery. rsc.org
These methodologies represent a significant step forward from traditional synthetic routes, which often require harsh conditions and toxic reagents. nih.govmdpi.com The adoption of these green protocols for the synthesis of this compound and its analogs would not only be environmentally beneficial but could also provide economic advantages through increased efficiency and catalyst recyclability. researchgate.net
Leveraging Advanced Computational Modeling for Predictive Molecular Design
Computational chemistry and machine learning are poised to revolutionize drug discovery and molecular design by enabling the rapid in silico screening and prediction of molecular properties. uchicago.edullnl.gov For this compound, these advanced modeling techniques offer a pathway to design novel derivatives with enhanced efficacy and specificity.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By developing QSAR models for benzylguanidine derivatives, researchers can predict the antiproliferative or other therapeutic activities of new analogs, guiding the synthesis of more potent compounds. nih.gov
Molecular Docking and Dynamics Simulations : These techniques predict how a ligand, such as this compound, will bind to a specific protein target. nih.gov This provides detailed insights into protein-ligand interactions, helping to optimize the molecular structure for better binding affinity. nih.govnih.gov Such in silico investigations have been used to explore the potential of guanidine-containing compounds against various therapeutic targets. nih.govnih.gov
Prediction of Physicochemical Properties : Computational models can accurately predict key properties like pKa, which is crucial for understanding a drug's behavior in biological systems. acs.org Ab initio methods have been successfully used to predict the pKa of guanidine derivatives, which can help in designing molecules with optimal pharmacokinetic profiles. acs.org Furthermore, in silico tools can predict ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles, reducing the need for extensive and costly experimental testing. benthamdirect.commdpi.com
The integration of these computational tools allows for a more rational and efficient design process, accelerating the discovery of new therapeutic agents based on the benzyl guanidine scaffold. uchicago.edullnl.gov
Table 1: Comparison of Conventional vs. Green Synthesis Methodologies for Guanidine Derivatives
| Parameter | Conventional Methods | Emerging Green Methods |
|---|---|---|
| Catalysts | Often require heavy metals or toxic reagents. | Utilize metal-free organocatalysts, recyclable reagents (e.g., TBPTB). rsc.orgbenthamdirect.com |
| Solvents | Reliance on volatile and hazardous organic solvents. | Emphasis on water, or solvent-free (neat) conditions. researchgate.netrsc.org |
| Energy | Often require high temperatures and prolonged heating. | Employ energy-efficient techniques like microwave irradiation. rsc.org |
| Efficiency | Multi-step processes with intermediate purification. | Focus on one-pot, atom-economical reactions. researchgate.net |
| Waste | Generation of significant undesirable by-products. | Minimized waste production and catalyst recyclability. researchgate.net |
Integration of Benzyl Guanidine Scaffolds into Innovative Chemical Methodologies
The benzyl guanidine scaffold is not only a key component of therapeutic agents but also a versatile building block for creating novel molecular architectures and functional materials. Its unique physicochemical properties make it a "privileged scaffold" in drug discovery. unife.ittandfonline.com
Emerging areas of application include:
Development of Novel Drug Scaffolds : The benzyl guanidine core can be integrated into more complex molecular frameworks to create hybrid molecules with unique biological activities. nih.gov This approach allows for the combination of different pharmacophores to target multiple biological pathways or to improve the drug-like properties of a molecule. princeton.edu
Organocatalysis : The basicity and hydrogen-bonding capabilities of the guanidine group make it an effective component in organocatalysts. researchgate.net Research is ongoing to develop new catalysts based on guanidine scaffolds for a variety of chemical transformations.
Materials Science : Guanidine derivatives are being explored for their use in materials science. For example, guanidine-functionalized magnetic nanoparticles have been developed as efficient and reusable catalysts for chemical synthesis. rsc.org
The versatility of the benzyl guanidine scaffold ensures its continued relevance in medicinal chemistry and beyond. researchgate.netnih.gov Future research will undoubtedly uncover new and innovative ways to utilize this important chemical motif, leading to the development of novel drugs, catalysts, and materials. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing 2-Benzyl-1-(diaminomethylidene)guanidine, and how do reaction conditions impact yield?
- The synthesis of substituted guanidines often involves reacting thiourea derivatives with amines in the presence of activating agents like mercuric chloride. For example, in a related compound (2-Benzoyl-1-(2,4-dichlorophenyl)-3-phenylguanidine), N-benzoyl-N′-phenylthiourea was reacted with 2,4-dichloroaniline and triethylamine under controlled temperatures (<5°C), followed by purification via column chromatography . Key parameters include stoichiometric ratios, reaction time (monitored by TLC), and purification methods (e.g., recrystallization from ethanol) to achieve high yields .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- X-ray crystallography is definitive for resolving bond lengths and dihedral angles, as demonstrated in studies of polysubstituted guanidines, where intramolecular N–H⋯O hydrogen bonding and intermolecular dimerization were observed . Complementary techniques include / NMR for functional group verification and mass spectrometry for molecular weight confirmation .
Q. What are the primary physicochemical properties of this compound, and how do they influence solubility and reactivity?
- Guanidines are highly basic due to resonance stabilization of the protonated form. Key properties include pKa (~13–14), logP (indicative of moderate lipophilicity), and topological polar surface area (TPSA), which affects hydrogen-bonding potential. These properties can be computationally estimated using tools like Open Babel and validated experimentally via titration or HPLC .
Advanced Research Questions
Q. How do structural modifications (e.g., benzyl vs. aryl substituents) alter the biological activity of guanidine derivatives?
- Substitutions on the guanidine core significantly impact interactions with biological targets. For example, fluorinated benzyl groups (as in 1-(4-Fluorobenzyl)guanidine) enhance metabolic stability and binding affinity to enzymes. Comparative studies using SPR (surface plasmon resonance) and molecular docking can reveal substituent effects on target engagement .
Q. What computational strategies are effective in predicting the hydrogen-bonding network of this compound in crystal structures?
- Density functional theory (DFT) and molecular dynamics simulations can model intramolecular interactions, such as the six-membered ring formed via N–H⋯O hydrogen bonds observed in X-ray structures. These models align with experimental torsion angles (e.g., C1–N1–C2–O1 = 3.8°) and dihedral angles between aromatic planes .
Q. How can researchers resolve contradictions in spectroscopic data for guanidine derivatives, such as unexpected shifts?
- Discrepancies may arise from dynamic proton exchange or solvent effects. Strategies include variable-temperature NMR to slow exchange processes, deuteration studies, and cross-validation with -labeled analogs. For example, tautomeric equilibria in guanidines can be probed using -HSQC experiments .
Q. What mechanistic insights explain the role of this compound in inhibiting enzymatic targets?
- Guanidines often act as transition-state analogs or competitive inhibitors. For instance, biguanides like metformin inhibit mitochondrial complex I, reducing ATP production. Electrophysiological assays (e.g., patch-clamp) and isothermal titration calorimetry (ITC) can quantify binding kinetics and thermodynamic parameters .
Q. What are the challenges in optimizing reaction conditions to minimize byproducts during guanidine synthesis?
- Side reactions, such as over-alkylation or thiourea decomposition, can be mitigated by controlling stoichiometry (e.g., excess amine), low-temperature addition of HgCl, and rapid quenching. Byproducts like HgS are removed via filtration, and final purification employs solvent partitioning (e.g., CHCl/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
